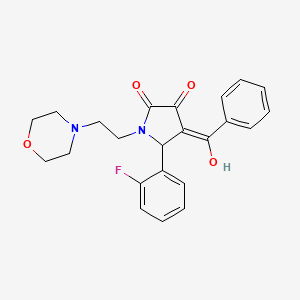

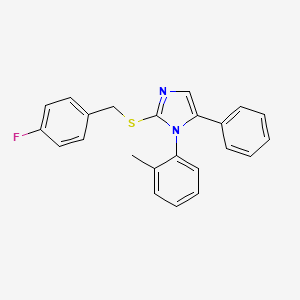

2,6-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2,6-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide" is a chemical entity that appears to be related to a class of benzenesulfonamide derivatives. These derivatives have been studied for their biological activities, including antidiabetic and antitumor effects. For instance, N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have shown significant antidiabetic activity in a non-insulin-dependent diabetes mellitus rat model . Similarly, 2-benzylthio-4-chlorobenzenesulfonamide derivatives have demonstrated in vitro antitumor activity, with certain compounds exhibiting remarkable activity and selectivity toward specific cancer cell lines .

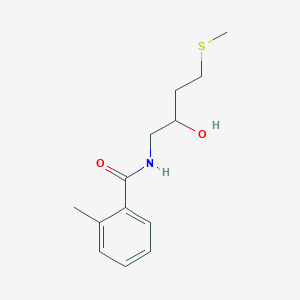

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of suitable precursors under controlled conditions. In the case of antidiabetic benzenesulfonamide derivatives, the compounds were synthesized and then evaluated for their biological activity . For the antitumor benzenesulfonamide derivatives, the synthesis involved reacting N-(2-benzylthio-4-chloro-5-R1-benzenesulfonyl)cyanamide potassium salts with various amines to yield compounds with different substituents . Although the exact synthesis method for "this compound" is not detailed in the provided papers, similar synthetic strategies could be inferred.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The docking of the most active antidiabetic compounds into the crystal structure of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) revealed potential hydrogen bond interactions with catalytic amino acid residues . This suggests that the molecular structure of these compounds is complementary to the active site of the enzyme, which is essential for their inhibitory activity. The structure-activity relationships discussed in the antitumor study also highlight the importance of molecular structure in determining the selectivity and potency of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzenesulfonamide derivatives are key to obtaining compounds with desired biological activities. The reactions typically involve the formation of new bonds and the introduction of functional groups that are critical for the compounds' interactions with biological targets. For example, the dehydration of compounds with a carbamoyl substituent to yield corresponding nitriles was a step in the synthesis of antitumor benzenesulfonamide derivatives . These reactions are carefully designed to produce compounds with specific properties and activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and reactivity, are important for their biological function and potential as therapeutic agents. These properties are influenced by the molecular structure and substituents on the benzenesulfonamide scaffold. While the provided papers do not detail the physical and chemical properties of "this compound," such properties would need to be characterized to understand the compound's behavior in biological systems and its suitability for drug development .

Wissenschaftliche Forschungsanwendungen

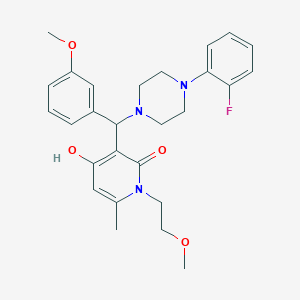

Antibacterial and Antifungal Applications

Compounds related to "2,6-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide" have been synthesized and evaluated for their antibacterial and antifungal potentials. For instance, derivatives synthesized for potent antibacterial agents and moderate enzyme inhibitors have shown suitable antibacterial and antifungal potential, especially against microbial strains and fungal infections, with some compounds exhibiting low hemolytic activity, indicating their safety profile (Abbasi et al., 2017; Abbasi et al., 2020).

Anti-Diabetic and Antitumor Activity

Research into these sulfonamide derivatives has also uncovered their anti-diabetic potential. A study revealed that synthesized derivatives demonstrated weak to moderate inhibitory activities against the α-glucosidase enzyme, suggesting their potential application in managing type-2 diabetes (Abbasi et al., 2023). Additionally, certain derivatives have been evaluated for their in vitro antitumor activities, showing significant cytotoxic activity against various cancer cell lines, indicating their promise as anticancer agents (Sławiński & Brzozowski, 2006).

Enzyme Inhibition for Therapeutic Applications

The enzyme inhibitory properties of these compounds, particularly against carbonic anhydrase and lipoxygenase enzymes, have been extensively studied. These properties underlie their potential therapeutic applications in treating diseases such as Alzheimer's and Type-2 diabetes. Compounds have shown moderate inhibitory potential against acetylcholinesterase and α-glucosidase enzymes, which are relevant targets in the treatment of these diseases (Abbasi et al., 2019).

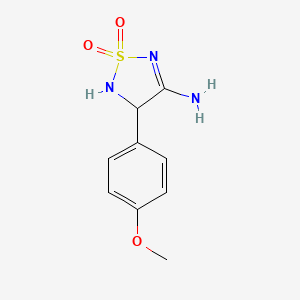

Novel Anticancer Agents

The exploration of sulfonamide derivatives has led to the identification of novel anticancer agents. Studies have demonstrated the remarkable activity of these compounds against a wide range of human cancer cell lines, suggesting their potential as lead compounds in developing new anticancer therapies (Rathish et al., 2012; Bułakowska et al., 2020).

Wirkmechanismus

Target of Action

The primary target of 2,6-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide is carbonic anhydrase . Carbonic anhydrase is an enzyme that plays a crucial role in maintaining acid-base balance in the body. It catalyzes the reversible reaction involving the hydration of carbon dioxide and the dehydration of carbonic acid .

Mode of Action

The compound achieves its action by coordinating its SO2NH– anion with the Zn+2 cation of carbonic anhydrase . This interaction results in a reduced bicarbonate (HCO3-) output for a transition state required for activity . It also acts as a potent inhibitor of the volume-sensitive anion channel (VSAC), showing selective inhibition of hypotonic solution-induced Cl current .

Biochemical Pathways

The inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which are essential for many biological processes, including ph regulation and co2 transport .

Pharmacokinetics

The compound’s ability to inhibit carbonic anhydrase suggests it may have good bioavailability, as it can interact effectively with its target enzyme .

Result of Action

The inhibition of carbonic anhydrase by this compound can lead to a variety of physiological effects. For instance, it may help treat conditions like epilepsy and osteoporosis, which are associated with abnormal activity of carbonic anhydrase .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH of the environment, the presence of other ions or molecules, and the specific characteristics of the target cells . .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,6-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO4S/c15-10-2-1-3-11(16)14(10)22(18,19)17-9-4-5-12-13(8-9)21-7-6-20-12/h1-5,8,17H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLUKDRSEUOPYLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)C3=C(C=CC=C3Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

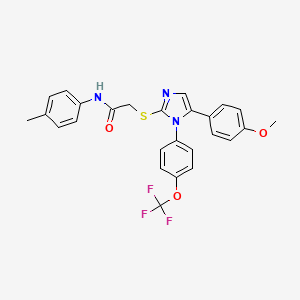

![2-Cyclopropyl-5-(tetrahydrothiophen-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B3014366.png)

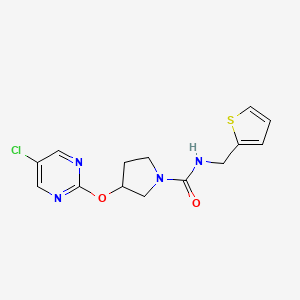

![1-[(5-Chloropyrimidin-2-yl)amino]-2-methyl-3-thiophen-3-ylpropan-2-ol](/img/structure/B3014382.png)

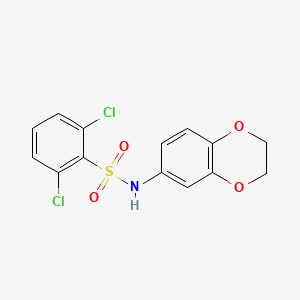

![1-[(Pyrido[2,3-d]pyrimidin-4-ylamino)methyl]cyclohex-2-en-1-ol](/img/structure/B3014385.png)